N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-11-16(12(2)21)24-17(19-11)20-15(22)10-23-14-8-6-13(7-9-14)18(3,4)5/h6-9H,10H2,1-5H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMNVEQRAFSWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O2S |
| Molecular Weight | 303.37 g/mol |
| IUPAC Name | This compound |
| InChI Key | KXPXDQHKMLLENK-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of 5-acetyl-4-methylthiazole with 4-tert-butylphenol derivatives. The process generally includes:
- Formation of Thiazole Derivative : The thiazole ring is synthesized through a condensation reaction involving appropriate precursors.
- Acetamide Formation : The thiazole derivative is then reacted with acetic anhydride to form the acetamide.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study evaluated thiazole derivatives against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The results showed that these compounds induced apoptosis in cancer cells, which is critical for their anticancer efficacy .
Key Findings:
- Mechanism of Action : The compounds were found to activate caspase pathways leading to programmed cell death.
- Cell Viability Assays : MTT assays demonstrated a dose-dependent reduction in cell viability.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar thiazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study:
A study reported that thiazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The thiazole moiety may inhibit key enzymes involved in cancer cell proliferation.
- Interaction with DNA/RNA : The compound may bind to nucleic acids, disrupting cellular processes essential for tumor growth.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation leads to cell death in malignant cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of N-(1,3-thiazol-2-yl)acetamides , which are widely studied for their pharmacological and crystallographic properties. Below is a comparative analysis with key analogues:
Physicochemical Properties
- Lipophilicity : The tert-butyl group in the target compound increases hydrophobicity compared to smaller substituents (e.g., hydroxyl in or dichlorophenyl in ). This may enhance membrane permeability but reduce aqueous solubility.
- Acidity: The pKa of the phenolic oxygen in the 4-tert-butylphenoxy group is likely lower than that of the hydroxyl group in due to electron-donating tert-butyl effects, altering protonation states under physiological conditions.
- Crystallography : Analogues like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibit twisted conformations (61.8° dihedral angle between aryl and thiazole rings), influencing packing and stability . Similar analysis for the target compound would require crystallographic data.
Data Tables
Table 1. Molecular Properties of Selected Analogues
| Compound | Molecular Weight | Calculated LogP* | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | 346.44 | ~3.5 (estimated) | 4 | 6 |
| SirReal2 | 428.55 | 4.2 | 6 | 8 |
| 2-(3,4-Dichlorophenyl) analogue | 299.17 | 3.1 | 3 | 4 |
| N-[5-(4-Hydroxyphenyl)...] | 234.27 | 1.8 | 4 | 3 |
*LogP estimated using substituent contributions (e.g., tert-butyl ~+2.0, acetyl ~+0.1).
Table 2. Crystallographic Parameters (from )
| Compound | Dihedral Angle (Aryl-Thiazole) | Hydrogen Bonding Motifs |
|---|---|---|
| 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | 61.8° | R₂²(8) dimers via N–H⋯N bonds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
